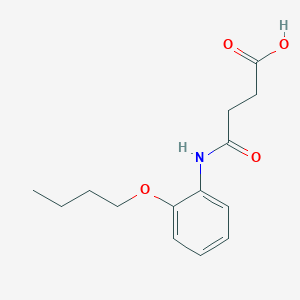

4-(2-Butoxyanilino)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

4-(2-butoxyanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |

InChI Key |

HPWXXYGKTAGSHC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Arylsuccinamic Acids, Exemplified by 4 2 Butoxyanilino 4 Oxobutanoic Acid

Direct Condensation Approaches for Amide Formation

The direct condensation of a carboxylic acid with an amine to form an amide is an atom-economical and environmentally conscious approach, as the only byproduct is water. nih.govmdpi.com However, this transformation is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, various strategies involving coupling agents, catalysts, and specific reaction conditions have been developed.

Carboxylic Acid-Amine Coupling Strategies

The traditional approach to amide bond formation often involves the use of stoichiometric coupling reagents to activate the carboxylic acid. nih.gov Reagents such as carbodiimides, when used in conjunction with additives, are effective but generate significant waste. nih.gov Consequently, the focus of modern synthetic chemistry has shifted towards direct amidation methods that minimize waste and simplify purification. nih.gov

In the context of synthesizing 4-(2-butoxyanilino)-4-oxobutanoic acid, this would involve the direct reaction of succinic acid and 2-butoxyaniline (B1266640). The formation of the ammonium carboxylate salt necessitates either high temperatures to drive off water or the use of a catalyst to facilitate the reaction under milder conditions. mdpi.com

Catalytic Systems in Direct Amidation (e.g., Boron, Silane, Metal-based)

A variety of catalytic systems have been developed to promote the direct condensation of carboxylic acids and amines. nih.gov These catalysts function by activating the carboxylic acid, thereby facilitating nucleophilic attack by the amine.

Boron-based catalysts , such as boric acid and various boronic acids, have emerged as effective promoters for direct amidation. nih.gov Boric acid, in particular, is an inexpensive and environmentally benign catalyst. nih.gov The mechanism is believed to involve the formation of an acyloxyboronic acid intermediate, which is more susceptible to nucleophilic attack. nih.gov

Silane-based reagents offer another avenue for direct amidation. These reagents can activate the carboxylic acid to form a silyl (B83357) ester intermediate, which then readily reacts with the amine. rsc.org

Metal-based catalysts , including compounds of titanium, zirconium, hafnium, and iron, have also been successfully employed in direct amidation reactions. rsc.orgnih.gov These Lewis acidic metals can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. For instance, niobium pentoxide (Nb2O5) has been shown to be a reusable and effective heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids and amines. acs.org Iron-catalyzed direct acylation of amines with carboxylic acids has also been demonstrated to be an efficient process. rsc.org

Interactive Data Table: Exemplary Catalytic Systems for Direct Amidation

| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Boric Acid | Aromatic Carboxylic Acid, Aromatic Amine | Toluene (B28343) | 110 | 18-24 | 85-95 |

| Nb2O5 | Dicarboxylic Acid, Aromatic Amine | o-Xylene | 135 | 12-24 | High |

| Fe(acac)3/O2 | Carboxylic Acid, Aromatic Amine | Diethyl Carbonate | 100 | 24 | Good |

This table presents representative data for direct amidation reactions of aromatic amines and carboxylic acids, illustrating typical conditions and yields that could be expected in the synthesis of this compound.

Solvent Effects and Reaction Media Considerations

The choice of solvent and reaction medium plays a critical role in the success of direct amidation reactions. High-boiling aprotic solvents like toluene or xylene are often used in conjunction with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards amide formation. mdpi.com

In some instances, solvent-free conditions, often coupled with microwave irradiation, have proven effective for the synthesis of related succinimides from succinic anhydride (B1165640) and anilines, suggesting a potential green alternative for N-arylsuccinamic acid synthesis. nih.gov The use of greener solvents, such as diethyl carbonate in iron-catalyzed amidations, is also a significant advancement. rsc.org For boron-based catalysis, acetonitrile (B52724) has been noted as a suitable solvent due to the good solubility of most amines and carboxylic acids. researchgate.net

Nucleophilic Ring-Opening of Succinic Anhydride

An alternative and often highly efficient method for the synthesis of N-arylsuccinamic acids is the nucleophilic ring-opening of succinic anhydride with a substituted aniline (B41778). beilstein-archives.org This reaction is typically fast and proceeds under mild conditions. beilstein-archives.org

Reaction with Substituted Anilines: Mechanism and Scope

The reaction proceeds via a nucleophilic acyl substitution mechanism. pearson.com The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O-C bond of the anhydride ring and forming the amide bond. A subsequent proton transfer results in the final N-arylsuccinamic acid product.

This method is generally broad in scope and tolerates a wide variety of substituents on the aniline ring. For the synthesis of this compound, 2-butoxyaniline would be reacted directly with succinic anhydride. A study on the synthesis of N-(2-methylphenyl)succinamic acid involved dissolving succinic anhydride in toluene and adding a solution of o-toluidine (B26562) in toluene with stirring. nih.gov The reaction was allowed to proceed at room temperature, indicating the mild conditions often associated with this method. nih.gov Solvent-free approaches, involving simply grinding the reactants together at room temperature, have also been reported for the synthesis of related succinimide (B58015) derivatives, highlighting the potential for green and efficient synthesis. researchgate.net

Interactive Data Table: Ring-Opening of Succinic Anhydride with Anilines

| Aniline Derivative | Solvent | Temperature | Time | Yield |

| Aniline | None (Microwave) | High | 4 min | 40-60% |

| o-Toluidine | Toluene | Room Temp | 2 h | High |

| Various Aromatic Amines | None (Grinding) | Room Temp | Few min | Quantitative |

This table provides examples of reaction conditions for the synthesis of N-arylsuccinamic acids and their derivatives via the ring-opening of succinic anhydride, illustrating the efficiency of this method for producing compounds like this compound.

Control of Regioselectivity in Ring-Opening Reactions

When an unsymmetrical anhydride is used, the regioselectivity of the ring-opening becomes a critical consideration. However, with a symmetrical anhydride like succinic anhydride, the two carbonyl groups are chemically equivalent. Therefore, the nucleophilic attack of the aniline can occur at either carbonyl carbon, leading to the same product. This lack of regiochemical ambiguity makes the reaction of succinic anhydride with anilines a straightforward and high-yielding method for the synthesis of N-arylsuccinamic acids. In cases with substituted succinic anhydrides, steric and electronic factors of both the anhydride and the nucleophile would influence the site of attack. youtube.com

Advancements in Green and Sustainable Amide Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and utilize renewable resources. ucl.ac.ukresearchgate.net In the context of synthesizing this compound, this involves moving away from stoichiometric activating reagents that generate significant waste and exploring catalytic systems that offer high efficiency and recyclability. ucl.ac.uk The following sections detail key advancements in sustainable amide synthesis that can be applied to this target molecule.

Biocatalysis has emerged as a powerful tool for sustainable amide bond formation, offering high selectivity and mild reaction conditions. ucl.ac.ukrsc.org Enzymes, particularly lipases, have been successfully employed to catalyze the amidation of carboxylic acids and their derivatives. nih.govnih.gov

For the synthesis of this compound, an enzymatic approach would typically involve the reaction of 2-butoxyaniline with succinic anhydride or succinic acid. Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is a highly effective biocatalyst for such transformations. nih.govnih.gov These reactions can be conducted in green solvents, such as cyclopentyl methyl ether (CPME), which are more environmentally friendly than traditional organic solvents. nih.govnih.gov The enzymatic process avoids the need for harsh coupling agents and often results in high yields and purity, simplifying downstream processing. nih.gov The catalytic promiscuity of lipases allows them to be used for a wide range of amidation reactions beyond their natural function. rsc.orgresearchgate.net

Research in this area focuses on optimizing reaction parameters to maximize yield and efficiency. Key variables include the choice of enzyme, solvent, temperature, and the molar ratio of reactants. The table below illustrates typical conditions and outcomes for lipase-catalyzed amide synthesis, serving as a model for the production of this compound.

Table 1: Representative Conditions for Lipase-Catalyzed Amide Synthesis

| Catalyst | Amine Substrate | Acid/Anhydride Substrate | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|---|---|

| Novozym 435 (CALB) | Benzylamine | Octanoic Acid | Toluene | 60 | 24 | >99 |

| Novozym 435 (CALB) | Aniline | Succinic Anhydride | CPME | 60 | 48 | ~95 |

| Lipozyme TL-IM | Geraniol | Oleic Acid | Solvent-free | 35 | 4 | 93 |

This table is a composite representation based on findings from sources nih.gov and nih.gov. Data is representative of general lipase-catalyzed amidation and esterification reactions to illustrate potential parameters for the synthesis of the target compound.

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. Solvent-free reaction conditions, particularly those employing mechanochemistry (such as ball milling), offer a compelling alternative. nih.govyoutube.com

Mechanochemical synthesis involves the use of mechanical force to induce chemical reactions between solid-state reactants. nih.govrsc.org For the synthesis of this compound, this would involve milling succinic anhydride powder with solid 2-butoxyaniline in a stainless steel jar containing milling balls. nih.govresearchgate.net This technique drastically reduces reaction times, often from hours to minutes, and eliminates the need for bulk solvents, thereby minimizing waste and simplifying product purification. nih.govnih.gov The process is also highly energy-efficient compared to conventional heating. researchgate.net In some cases, a small amount of a liquid additive or a solid catalyst can be used to facilitate the reaction. nih.govnih.gov

The efficiency of mechanochemical amidation can be influenced by factors such as milling frequency, time, and the use of catalytic additives. The following table provides representative data for mechanochemical reactions, which could be adapted for the synthesis of this compound.

Table 2: Example Parameters for Mechanochemical Amide Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Additive | Milling Frequency (Hz) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Ester | Calcium Nitride | Indium(III) Chloride | 30 | 90 | 70-90 |

| Aldehyde | Isocyanide | Sulfuric acid on Silica | - | 30 | 95 |

This table is a composite representation based on findings from sources nih.gov, nih.gov, and researchgate.net. Data is representative of general mechanochemical synthesis to illustrate potential parameters for the target reaction.

Ionic liquids (ILs) are salts with melting points below 100 °C, known for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. Brønsted acidic ionic liquids (BAILs) are a special class of ILs that contain an acidic proton, allowing them to function as both a solvent and a catalyst for acid-catalyzed reactions. nih.govnih.govresearchgate.net

In the synthesis of this compound from succinic anhydride and 2-butoxyaniline, a BAIL can serve as a recyclable, non-volatile acidic catalyst. figshare.com These catalysts, often featuring cations with tethered sulfonic acid groups, can effectively promote the ring-opening of the anhydride and subsequent amidation. nih.govresearchgate.net The use of BAILs combines the advantages of homogeneous catalysis (high activity) with those of heterogeneous catalysis (ease of catalyst separation and recycling), which is a key principle of sustainable chemistry. nih.govmdpi.com Furthermore, these reactions can often be performed under solvent-free conditions, where the ionic liquid itself is the only liquid medium required. nih.govacs.org

Table 3: Performance of Brønsted Acidic Ionic Liquids in Acid-Catalyzed Reactions

| Ionic Liquid Catalyst | Reaction Type | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| [HSO3-bmim][HSO4] | Phthalic Anhydride Esterification | 120 | 2.5 | 98 |

| [PSPy][BF4] | Esterification | 110 | - | High Activity |

| Sulfonyl-Ammonium IL | Various | - | - | Excellent Activity |

This table is a composite representation based on findings from sources nih.gov, mdpi.com, and researchgate.net. Data is representative of various acid-catalyzed reactions to illustrate the potential of BAILs for the synthesis of the target compound. [PSPy] = N-propane–sulfonic acid pyridinium; [HSO3-bmim] = 1-methyl-3-(3-sulfopropyl)-imidazolium; [CPL][2MSA] = Caprolactam-based methanesulfonic acid IL.

Mechanistic Insights into the Formation of N Arylsuccinamic Acid Structures

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide linkage in 4-(2-butoxyanilino)-4-oxobutanoic acid is a cornerstone of its synthesis. This transformation is a classic example of nucleophilic acyl substitution, where the nucleophilic amine, 2-butoxyaniline (B1266640), attacks an electrophilic carbonyl carbon of an activated succinic acid derivative, typically succinic anhydride (B1165640). umich.edu

The general approaches to forming an amide bond can be categorized in several ways umich.edu:

Activation of the carboxylic acid group prior to reaction with the amine.

In-situ activation where an activating agent is added to a mixture of the carboxylic acid and the amine. umich.edu

Direct reaction between the amine and a highly reactive acylating agent like an acid anhydride. youtube.com

In the context of synthesizing N-arylsuccinamic acids, the most direct route involves the reaction of the amine with a cyclic anhydride. youtube.com

The reaction pathway for the formation of this compound from 2-butoxyaniline and succinic anhydride proceeds through a multi-step mechanism.

Reaction Pathway:

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-butoxyaniline acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. youtube.com This leads to the formation of a tetrahedral intermediate, where the original carbonyl oxygen gains a negative charge and the nitrogen atom acquires a positive charge. youtube.com

Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The proton from the positively charged nitrogen is transferred to the negatively charged oxygen of the opened anhydride ring, or to another base present in the reaction mixture. This step neutralizes the charges within the intermediate.

Product Formation: The result of this sequence is the ring-opened product, this compound, which contains both a newly formed amide group and a terminal carboxylic acid group.

Transition State Analysis: The transition state is the highest energy point on the reaction coordinate, representing a fleeting molecular arrangement as reactants convert to intermediates or products. nih.gov For the initial nucleophilic attack, the transition state involves the partial formation of the new nitrogen-carbon bond and the partial breaking of the carbonyl carbon-oxygen pi bond. acs.org Computational studies on similar SN2 reactions show that the transition state is a high-energy, unstable species with a lifetime on the femtosecond timescale. nih.govnih.gov The geometry of the transition state is crucial, as bulky substituents can raise its energy level, thereby increasing the activation energy of the reaction. nih.gov

Table 1: Key Stages in Amide Bond Formation Pathway

| Stage | Description | Key Species |

| 1. Reactants | The starting materials are 2-butoxyaniline (nucleophile) and succinic anhydride (electrophile). | Amine, Anhydride |

| 2. Nucleophilic Attack | The amine's nitrogen attacks a carbonyl carbon of the anhydride. | Tetrahedral Intermediate |

| 3. Transition State | A high-energy, short-lived state with partial bond formation and breaking. | Activated Complex |

| 4. Proton Transfer | A proton shifts to neutralize charges, leading to the stable product. | Zwitterionic Intermediate |

| 5. Product | Formation of the final N-arylsuccinamic acid. | Amide-Carboxylic Acid |

While the reaction between an amine and an anhydride can often proceed without a catalyst, catalysts can significantly accelerate the reaction. In amide synthesis, the initial step often involves the activation of the carboxyl group to create a more reactive acylating agent. umich.edu When starting from a carboxylic acid instead of an anhydride, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are used. youtube.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. umich.eduyoutube.com

In the direct reaction of 2-butoxyaniline with succinic anhydride, the high reactivity of the anhydride often makes a catalyst unnecessary. However, in related copolymerization reactions involving epoxides and anhydrides, catalytic systems are employed to control the reaction. For instance, a combination of (salph)AlCl and an iminium salt can be used, where the aluminum complex activates the reactants. acs.org In such systems, the reaction proceeds via intermediates where a carboxylate is ligated to the metal center, facilitating the ring-opening and polymerization steps. acs.org

Mechanistic Aspects of Ring-Opening Reactions

The formation of this compound is fundamentally a ring-opening reaction of succinic anhydride. The driving force for this reaction is the relief of ring strain in the five-membered anhydride ring and the formation of a stable amide bond. acs.org The reactivity of cyclic anhydrides is related to their ring strain; for instance, the six-membered glutaric anhydride has significantly more ring strain (19.4 kJ/mol) than the five-membered succinic anhydride (3.3 kJ/mol), making it more prone to ring-opening. acs.org

The mechanism involves the amine nucleophile directly attacking the anhydride ring, leading to its cleavage. nih.gov This process is a specific type of acylation. youtube.com

The core of the ring-opening mechanism is the nucleophilic attack by the amine.

Nucleophilic Attack: The nitrogen atom of 2-butoxyaniline targets one of the two identical carbonyl carbons in succinic anhydride. This attack breaks the symmetry of the anhydride and leads to the cleavage of one of the acyl-oxygen bonds, forming a tetrahedral intermediate. youtube.compearson.com

Proton Transfer: Following the initial attack, a proton must be transferred from the newly bonded nitrogen atom. This can occur in a concerted or stepwise fashion. In many cases, a second molecule of the amine can act as a base to accept the proton, or solvent molecules can mediate the transfer. The process results in a carboxylate anion and an ammonium (B1175870) cation, which quickly equilibrates to form the final neutral amide-acid product. acs.org Studies on the hydrolysis of anhydrides show a similar pathway where a water molecule attacks, followed by dissociation to form two carboxyl groups. nih.gov

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

Rate = k[Amine][Anhydride]

This indicates that the rate is dependent on the concentration of both reactants. youtube.comyoutube.com The RDS is usually the initial nucleophilic attack of the amine on the anhydride ring. youtube.com This step involves the collision of two separate molecules and has the highest activation energy barrier in the reaction profile. youtube.com The subsequent proton transfer and conformational changes are generally much faster.

Table 2: Hypothetical Kinetic Data for N-Arylsuccinamic Acid Formation

| Experiment | [2-Butoxyaniline] (M) | [Succinic Anhydride] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻³ |

| 4 | 0.20 | 0.20 | 6.0 x 10⁻³ |

This table illustrates the expected first-order dependence on each reactant, consistent with a bimolecular rate-determining step.

Investigation of Steric and Electronic Effects on Reaction Pathways

Both steric and electronic factors of the reacting aniline (B41778) derivative significantly influence the reaction pathway and rate. nih.gov

Electronic Effects: The butoxy group (-OC₄H₉) at the ortho position of the aniline ring is an electron-donating group due to resonance. This effect increases the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amine group. An increased electron density enhances the nucleophilicity of the amine, making it a more potent nucleophile. This electronic enhancement generally accelerates the rate of nucleophilic attack on the succinic anhydride.

Steric Effects: The butoxy group is also sterically bulky. Its presence at the ortho position (adjacent to the amine group) creates steric hindrance. This bulkiness can physically impede the approach of the amine's nitrogen atom to the electrophilic carbonyl carbon of the anhydride. acs.org This steric repulsion can raise the energy of the transition state, thereby increasing the activation energy and slowing the reaction rate. nih.gov

Table 3: Influence of Substituents on Aniline Reactivity

| Substituent (at ortho position) | Electronic Effect | Steric Effect | Expected Impact on Rate |

| -H (Aniline) | Neutral (Baseline) | Minimal | Baseline |

| -CH₃ (o-Toluidine) | Weakly Donating | Moderate | Competing effects |

| -OCH₃ (o-Anisidine) | Strongly Donating | Moderate | Likely rate increase |

| -OC₄H₉ (2-Butoxyaniline) | Strongly Donating | Significant | Competing effects |

| -NO₂ (o-Nitroaniline) | Strongly Withdrawing | Moderate | Significant rate decrease |

Computational and Theoretical Investigations of 4 2 Butoxyanilino 4 Oxobutanoic Acid and Analogues

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods, particularly using functionals like B3LYP, are frequently employed to predict the structural and electronic properties of organic compounds, including butanoic acid derivatives.

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For analogues of 4-(2-Butoxyanilino)-4-oxobutanoic acid, DFT calculations, often with a basis set like 6-31+G(d), are used to find this equilibrium geometry. The optimization process adjusts bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov These theoretical spectra can be compared with experimental data to validate the computational model. For instance, the calculated frequencies for the C=O (carbonyl) and N-H (amide) stretching vibrations are key indicators of the molecule's electronic environment and hydrogen bonding interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. For butanoic acid derivatives, DFT calculations provide precise values for these orbital energies. These values are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: FMO Properties of Butanoic Acid Analogues (Calculated at B3LYP/6-31+G(d) level) (Note: Data is representative of butanoic acid derivatives as found in computational studies.)

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Analogue 1 | -6.5 | -1.8 | 4.7 |

| Analogue 2 | -6.8 | -2.1 | 4.7 |

| Analogue 3 | -7.1 | -2.5 | 4.6 |

| Analogue 4 | -7.3 | -2.9 | 4.4 |

This table is generated based on representative data for analogous compounds from computational studies.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing core electrons, lone pairs, and bonds. This method allows for the quantification of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals the donor-acceptor interactions and their stabilization energies (E(2)). For example, in analogues of this compound, significant interactions might involve the lone pairs on the oxygen and nitrogen atoms donating into antibonding orbitals (e.g., π* C=O). These interactions stabilize the molecule and influence its conformation and reactivity. wisc.edu

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygens and the carboxylic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the amide and carboxylic acid hydrogens.

Molecular Modeling and Conformational Analysis

While DFT provides detailed electronic information, molecular modeling techniques are used to explore the molecule's conformational landscape. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative energies. The succinamic acid backbone and the butoxy side chain both allow for significant flexibility. Computational methods can systematically rotate the molecule's dihedral angles to map out the potential energy surface and identify the low-energy, stable conformers.

Studies on related N-phenylsuccinamic acid structures have shown that the conformation of the amide group (cis vs. trans) and the relative orientation of the phenyl ring and the succinic acid chain are critical. nih.govnih.gov The most stable conformer is the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonds. For example, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the amide carbonyl oxygen, leading to a more compact and stable structure.

Analysis of Intra- and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a pivotal role in determining the supramolecular architecture and solid-state properties of N-arylsuccinamic acids. In this compound, the presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens, and the butoxy oxygen) allows for a rich variety of intra- and intermolecular interactions.

Computational studies on analogous structures, such as 4-oxo-4-(phenylamino)butanoic acid derivatives, reveal that the most stable conformations are often stabilized by a combination of these hydrogen bonds. In the solid state, carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxyl groups. This R²₂(8) graph set motif is a common feature in the crystal structures of related compounds.

Beyond this primary interaction, the amide N-H group is available to form intermolecular N-H···O hydrogen bonds, typically with the amide carbonyl oxygen of a neighboring molecule. This interaction links the carboxylic acid dimers into chains or more complex three-dimensional networks.

Intramolecular hydrogen bonds can also occur, for instance, between the amide N-H and the ether oxygen of the butoxy group, which could influence the conformation of the side chain. The relative strengths and geometries of these bonds can be quantified through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides information about the delocalization of electron density from a filled Lewis-type orbital (donor) to an empty non-Lewis-type orbital (acceptor), which is characteristic of a stabilizing donor-acceptor interaction, including hydrogen bonding. The stabilization energy (E⁽²⁾) associated with these interactions can be calculated to rank their importance.

A theoretical investigation of new butanoic acid derivatives using Density Functional Theory (DFT) has demonstrated the utility of NBO analysis in identifying such interactions. researchgate.net For a molecule like this compound, one would expect to observe the hydrogen bond interactions detailed in the table below.

| Potential Hydrogen Bond | Donor | Acceptor | Typical Interaction Type |

| O-H···O | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Intermolecular |

| N-H···O | Amide (-NH) | Amide (C=O) | Intermolecular |

| N-H···O | Amide (-NH) | Butoxy Oxygen (-O-) | Intramolecular |

| C-H···O | Phenyl/Alkyl C-H | Carbonyl/Carboxyl Oxygen | Intermolecular/Intramolecular |

This table is illustrative and based on the analysis of analogous structures.

Theoretical Descriptors for Chemical Reactivity

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying chemical reactivity. biointerfaceresearch.com By calculating various electronic descriptors, one can predict the most probable sites for electrophilic, nucleophilic, and radical attack, thereby understanding the molecule's reactivity profile.

Fukui Functions and Local Softness/Hardness

To pinpoint the reactive sites within a molecule, local reactivity descriptors are employed. Among the most significant are the Fukui function, f(r), and the related concepts of local softness, s(r), and local hardness, η(r). komorowski.edu.plnih.gov

The Fukui function measures the change in electron density at a specific point r when the total number of electrons in the system, N, changes. komorowski.edu.pl It is defined as:

f(r) = [∂ρ(r)/∂N]ᵥ

In practice, due to the discontinuity of the energy versus the number of electrons, a finite difference approximation is used, leading to three types of Fukui functions:

f⁺(r) for nucleophilic attack (reactivity towards an electron-donating reagent).

f⁻(r) for electrophilic attack (reactivity towards an electron-accepting reagent).

f⁰(r) for radical attack.

A larger value of the Fukui function at a particular atomic site indicates a higher reactivity of that site towards the corresponding type of attack.

Local softness, s(r), is another key descriptor, related to the Fukui function through the global softness, S. nih.gov

s(r) = S * f(r)

A site with a high value of local softness is considered a soft site, which, according to Pearson's Hard and Soft Acids and Bases (HSAB) principle, will preferentially react with a soft reagent. Conversely, local hardness helps identify hard sites. These descriptors are invaluable for understanding regioselectivity in chemical reactions. For instance, a computational study on 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid utilized Fukui functions to identify potential reactive centers within the molecule.

For this compound, one could generate a table of condensed Fukui functions to predict reactivity at each atomic center.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

| O (Carboxyl C=O) | High | Low | Moderate |

| O (Carboxyl -OH) | Moderate | Moderate | Moderate |

| N (Amide) | Low | High | Moderate |

| C (Amide C=O) | High | Low | Moderate |

| Phenyl Ring C-atoms | Variable | Variable | Variable |

| Butoxy O-atom | Moderate | Low | Low |

This table is for illustrative purposes to demonstrate the application of Fukui functions. Actual values would require specific DFT calculations.

Analysis of Bond Formation and Cleavage Energetics

The stability of a molecule and its propensity to undergo reactions involving bond breaking are fundamentally related to its bond dissociation energies (BDE). The BDE is the standard enthalpy change required to homolytically cleave a bond, forming two radical fragments. wikipedia.org

A-B → A• + B• BDE = ΔH = E(A•) + E(B•) - E(A-B)

Lower BDE values indicate weaker bonds that are more susceptible to cleavage. Computational methods, particularly DFT, can be used to calculate BDEs for various bonds within a molecule. This information is crucial for predicting reaction mechanisms, understanding thermal stability, and identifying sites that are prone to radical-induced degradation, such as autoxidation.

In the context of this compound, calculating the BDEs for the C-H bonds on the butoxy chain, the N-H bond, and the O-H bond of the carboxylic acid would reveal their relative stabilities. For example, the C-H bonds on the carbon adjacent to the ether oxygen are often weaker and more susceptible to hydrogen abstraction. Similarly, comparing the N-H and O-H BDEs can provide insight into which site is more likely to be involved in radical reactions.

ΔH_rxn ≈ Σ BDE(bonds broken) - Σ BDE(bonds formed)

This calculation is fundamental to assessing the thermodynamic feasibility of a potential chemical transformation.

| Compound Name |

| This compound |

| 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid |

| 4-oxo-4-(phenylamino)butanoic acid |

Synthetic Transformations and Scaffold Utility of N Arylsuccinamic Acids

Chemical Transformations of the Succinamic Acid Moiety

The succinamic acid portion of the molecule, containing both a carboxylic acid and an amide functional group, is the primary site for initial synthetic manipulations, particularly cyclization and derivatization.

A fundamental transformation of N-arylsuccinamic acids like 4-(2-Butoxyanilino)-4-oxobutanoic acid is their intramolecular cyclization to form N-substituted succinimides. This dehydration reaction closes the four-carbon chain, converting the carboxylic acid and amide into a stable five-membered imide ring. The resulting product from this compound is N-(2-butoxyphenyl)succinimide.

Several methods have been developed to achieve this transformation, ranging from thermal conditions to the use of various chemical reagents. beilstein-archives.org The choice of method can depend on the thermal stability of the starting material and the presence of other sensitive functional groups. beilstein-archives.org For instance, simple heating can promote cyclization, but may lead to side products if the amic acid is thermally unstable. beilstein-archives.org The use of dehydrating agents like acetic anhydride (B1165640) or acetyl chloride is common, though this can risk unwanted acetylation of other functional groups. beilstein-archives.orgresearchgate.net A milder and more universal approach involves using polyphosphate ester (PPE) in a solvent like chloroform, which can facilitate the reaction in a one-pot manner directly from the amine and succinic anhydride. beilstein-archives.org Green chemistry approaches have also been explored, utilizing hot water as a solvent and avoiding the need for catalysts, although yields for N-aryl substituted succinimides may be lower than for N-alkyl versions. researchgate.netresearchgate.net

Table 1: Selected Methods for Cyclization of N-Arylsuccinamic Acids

| Method | Reagents/Conditions | Key Advantages/Disadvantages | Source(s) |

|---|---|---|---|

| Thermal Cyclization | Heating (e.g., 120-195 °C) | Simple, no additional reagents. May cause degradation for thermally sensitive substrates. | beilstein-archives.orgnih.gov |

| Acetic Anhydride | Acetic Anhydride | Effective dehydration. Can cause unwanted side reactions (e.g., acetylation). | beilstein-archives.org |

| Acetyl Chloride | Acetyl Chloride, Benzene | Common laboratory method for forming cyclic imides. | researchgate.net |

| Polyphosphate Ester (PPE) | PPE, Chloroform | Mild conditions, high yield, can be performed one-pot. | beilstein-archives.org |

| Microwave-Assisted (MAOS) | Microwaves, (optional: TaCl₅-SiO₂) | Drastically reduces reaction time from hours to minutes. | nih.gov |

The carboxylic acid function of the succinamic acid moiety is a handle for further derivatization. A significant transformation is the conversion to N-substituted succinamic hydroxamic acids. A novel and efficient two-step approach has been developed for this purpose. beilstein-archives.orgmdpi.com First, the N-arylsuccinamic acid is cyclized to the corresponding N-substituted succinimide (B58015) as described previously. In the second step, the succinimide ring is opened by reaction with hydroxylamine (B1172632) in an aqueous solution. beilstein-archives.orgmdpi.com This reaction proceeds selectively to yield the N-hydroxybutaneamide derivative, a class of compounds known for their potential as metalloenzyme inhibitors. beilstein-archives.org For this compound, this pathway would lead to N-hydroxy-4-((2-butoxyphenyl)amino)-4-oxobutanamide.

Beyond hydroxamic acids, the terminal carboxylic acid can be converted into a variety of other amide derivatives through standard peptide coupling reactions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), can be used to couple the succinamic acid with a wide range of primary or secondary amines, thereby extending the molecular scaffold.

Role of the N-Aryl Substituent in Diversification Strategies

Regioselectivity refers to the preference for a reaction to occur at one specific position over other possible positions. wikipedia.org In the context of the N-(2-butoxyphenyl) group, the substituents on the aromatic ring dictate the regioselectivity of subsequent reactions, such as electrophilic aromatic substitution. The butoxy group (-OBu) is a strong electron-donating group, making it an ortho, para-director. The amide group is generally a deactivating, meta-directing group, but the nitrogen lone pair can participate in resonance, complicating its influence. The combined effect typically directs incoming electrophiles to the positions ortho and para to the strongly activating butoxy group.

Furthermore, the ortho-positioning of the butoxy group introduces significant steric hindrance on one side of the amide linkage. This steric bulk can influence the stereoselectivity of reactions by blocking the approach of reagents to one face of the molecule. Structural studies on similar N-(ortho-substituted-phenyl)succinamic acids reveal that the conformation of the amide bond relative to the ortho-substituent is fixed. nih.govnih.gov For instance, in N-(2-chlorophenyl)-succinamic acid, the amide hydrogen is syn to the ortho-chloro group. nih.gov This fixed conformation, dictated by the ortho-substituent, can create a chiral environment that influences the stereochemical outcome of downstream reactions.

The butoxy group itself is not merely a passive substituent; it is a functional handle that can be chemically manipulated for further scaffold diversification. A primary transformation is the cleavage of the butyl ether to unmask a phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). This reaction would convert the 2-butoxy anilino moiety into a 2-hydroxy anilino (2-aminophenol) derivative.

The resulting phenolic hydroxyl group is a highly versatile functional group that opens up numerous possibilities for subsequent reactions:

O-Alkylation: The phenol can be alkylated with various alkyl halides to introduce new ether linkages.

Esterification: Reaction with acyl chlorides or carboxylic acids can form new ester derivatives.

Electrophilic Substitution: The hydroxyl group is a powerful activating group that can facilitate further substitution on the aromatic ring.

This strategy of "unmasking" a functional group provides a powerful tool for late-stage diversification in a synthetic sequence.

N-Arylsuccinamic Acids as Versatile Building Blocks in Advanced Organic Synthesis

Owing to their dual functionality and the potential for diverse chemical modifications, N-arylsuccinamic acids like this compound are valuable building blocks in advanced organic synthesis. beilstein-journals.org They serve as bifunctional synthons that can introduce a defined substituted aryl-amide-butanoic acid fragment into a larger molecule.

Research has shown that related 4-aryl-4-oxobutanoic acids are effective precursors for constructing complex heterocyclic systems. researchgate.net For example, they can be reacted with binucleophiles to synthesize bicyclic structures like pyrroloimidazolones and pyrrolopyrimidinones. researchgate.net The succinamic acid scaffold provides the necessary carbon backbone and reactive handles for these cyclization cascades. The ability to modify both the succinamic acid portion (via cyclization or derivatization) and the N-aryl ring (via substitution or manipulation of the butoxy group) allows for the systematic construction of compound libraries with diverse structural features. This versatility makes them attractive starting materials in medicinal chemistry and materials science, where precise control over molecular architecture is essential. beilstein-journals.org

Design of Complex Molecular Architectures

There is no specific information in the current scientific literature detailing the use of this compound in the design of complex molecular architectures. The potential utility of this compound can be extrapolated from the known reactivity of related N-arylsuccinamic acids. These compounds possess two key functional groups—a carboxylic acid and an amide—which can be selectively manipulated to build more elaborate structures.

For instance, the carboxylic acid moiety can be activated and coupled with various amines or alcohols to extend the molecular framework. The amide bond, while generally stable, can undergo cyclization reactions under specific conditions, potentially leading to the formation of heterocyclic systems. The butoxy and anilino groups also offer sites for further functionalization, although no specific examples involving this compound have been documented.

Application in Scaffold Diversity Synthesis for Chemical Exploration

The concept of scaffold diversity is crucial in medicinal chemistry and drug discovery, aiming to create a wide range of molecular frameworks to explore chemical space. nih.gov N-arylsuccinamic acids, as a class, are valuable starting materials for generating diverse scaffolds. However, there are no published studies that specifically employ this compound for this purpose.

The general strategy for using N-arylsuccinamic acids in diversity-oriented synthesis would involve a series of reactions to transform the initial succinamic acid structure into a variety of distinct molecular skeletons. This could include intramolecular cyclizations, multicomponent reactions, or ring-distortion strategies. The specific substitution pattern of this compound, with the butoxy group at the ortho position of the aniline (B41778) ring, could theoretically influence the outcome of such reactions, potentially leading to unique scaffolds. However, without experimental data, this remains a theoretical consideration.

The table below outlines potential, yet currently undocumented, transformations that could theoretically be applied to this compound to generate scaffold diversity.

| Transformation Type | Potential Scaffold |

| Intramolecular Friedel-Crafts Acylation | Tricyclic benzoxazepinone derivative |

| Pictet-Spengler type reaction | Tetrahydroquinoline derivative |

| Ugi Multicomponent Reaction | Complex peptidomimetic scaffold |

It is important to reiterate that the above table represents hypothetical applications based on the general reactivity of the N-arylsuccinamic acid motif, and not on documented research involving this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Butoxyanilino)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, maleic anhydride derivatives react with aniline analogs (e.g., 2-butoxyaniline) under acidic or basic conditions to form 4-oxobutanoic acid derivatives. Solvent choice (e.g., THF, DMF) and temperature (80–120°C) significantly affect yields. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate) and confirm structure via -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 10.2 ppm for carboxylic acid) and IR (C=O stretch at ~1700 cm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min; retention time ~8–10 minutes.

- Mass Spectrometry : ESI-MS in negative mode ([M-H] expected at m/z 292.3).

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values (C) .

Q. What are the primary biological targets or activities reported for structurally similar 4-oxobutanoic acid derivatives?

- Comparative Data :

| Compound | Target | IC (µM) | Activity |

|---|---|---|---|

| 4-(2-Fluorophenyl)-4-oxobutanoic acid | KYN-3-OHase | 12.5 | Neuroprotective |

| 4-Fluorophenylboronic acid | Cancer-related enzymes | 10.0 | Anticancer |

- Implications : The butoxy group in this compound may enhance lipophilicity and membrane permeability, potentially modifying target selectivity .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC variability) be resolved for 4-oxobutanoic acid derivatives?

- Resolution Strategies :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for neuroprotection) and control for pH, solvent (DMSO ≤0.1%), and incubation time.

- Dose-Response Validation : Perform triplicate experiments with statistical analysis (ANOVA, p < 0.05).

- In Silico Modeling : Compare docking scores (AutoDock Vina) to correlate substituent effects (e.g., butoxy vs. fluoro) with target binding .

Q. What strategies optimize the regioselectivity of this compound derivatives during functionalization?

- Functionalization Approaches :

- Protection/Deprotection : Protect the carboxylic acid group with tert-butyl esters before introducing substituents to the anilino moiety.

- Catalytic Systems : Use Pd/C or Cu(I) catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) at the aromatic ring.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 4-oxo position .

Q. How do environmental factors (e.g., pH, light) influence the stability of this compound in experimental settings?

- Stability Studies :

- pH Stability : Degradation accelerates at pH >8 (hydrolysis of the amide bond) or pH <2 (decarboxylation). Use buffered solutions (pH 6–7.4) for biological assays.

- Photostability : UV-Vis spectroscopy (λ~270 nm) shows 10% degradation after 24 hrs under ambient light; store in amber vials at -20°C .

Q. What computational methods are effective in predicting the ADMET properties of this compound?

- In Silico Tools :

- SwissADME : Predict moderate intestinal absorption (LogP ~2.8) and blood-brain barrier permeability.

- ProTox-II : Highlight potential hepatotoxicity (Toxicity Class IV). Validate with in vitro CYP450 inhibition assays (e.g., CYP3A4) .

Data Contradiction Analysis

Q. Why do similar 4-oxobutanoic acid derivatives exhibit conflicting enzyme inhibition profiles across studies?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.